

The Oral Bioavailability and Formulation of LY2780301: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY2780301

Cat. No.: B1150114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2780301 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the serine/threonine protein kinase Akt and p70S6 kinase (p70S6K).[1] By targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, **LY2780301** has been investigated as a potential antineoplastic agent.[2][3] This technical guide provides a comprehensive overview of the publicly available data on the oral bioavailability and formulation of **LY2780301**, intended to support researchers and drug development professionals in this field. Due to the limited availability of detailed proprietary information, this guide supplements specific data on **LY2780301** with established principles and common practices in the development of oral kinase inhibitors.

Introduction to LY2780301

LY2780301 is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[4] **LY2780301**'s mechanism of action involves the dual inhibition of Akt and its downstream effector, p70S6K, leading to the suppression of tumor cell proliferation and induction of apoptosis.[1] Developed by Eli Lilly and Company, **LY2780301** has been evaluated in clinical trials for the treatment of advanced solid tumors.[3]

Oral Pharmacokinetics of LY2780301

The oral bioavailability of a drug is a critical determinant of its clinical utility, influencing dosing regimens and therapeutic efficacy. While specific data on the absolute oral bioavailability (F%) of **LY2780301** is not publicly available, a first-in-human Phase I clinical trial has provided key insights into its pharmacokinetic profile following oral administration.

Human Pharmacokinetic Data

A Phase I study in patients with refractory solid tumors evaluated the safety and pharmacokinetics of orally administered **LY2780301** at total daily doses ranging from 100 mg to 500 mg, given either once or twice daily in 28-day cycles.^[1] The key pharmacokinetic parameters from this study are summarized in the table below.

Parameter	Value	Reference
Dose Range	100 - 500 mg total daily dose	[1]
Administration	Oral, once or twice daily	[1]
Apparent Clearance (CL/F)	4.5 L/h	[1]
Elimination Half-Life (t _{1/2})	~24 hours	[1]
Area Under the Curve (AUC _{0-24h})	>25,000 ng*hr/mL (at efficacious doses)	[1]
Dose Proportionality	Exposure increase was less than linear with dose	[1]
Inter-patient Variability	Significant	[1]

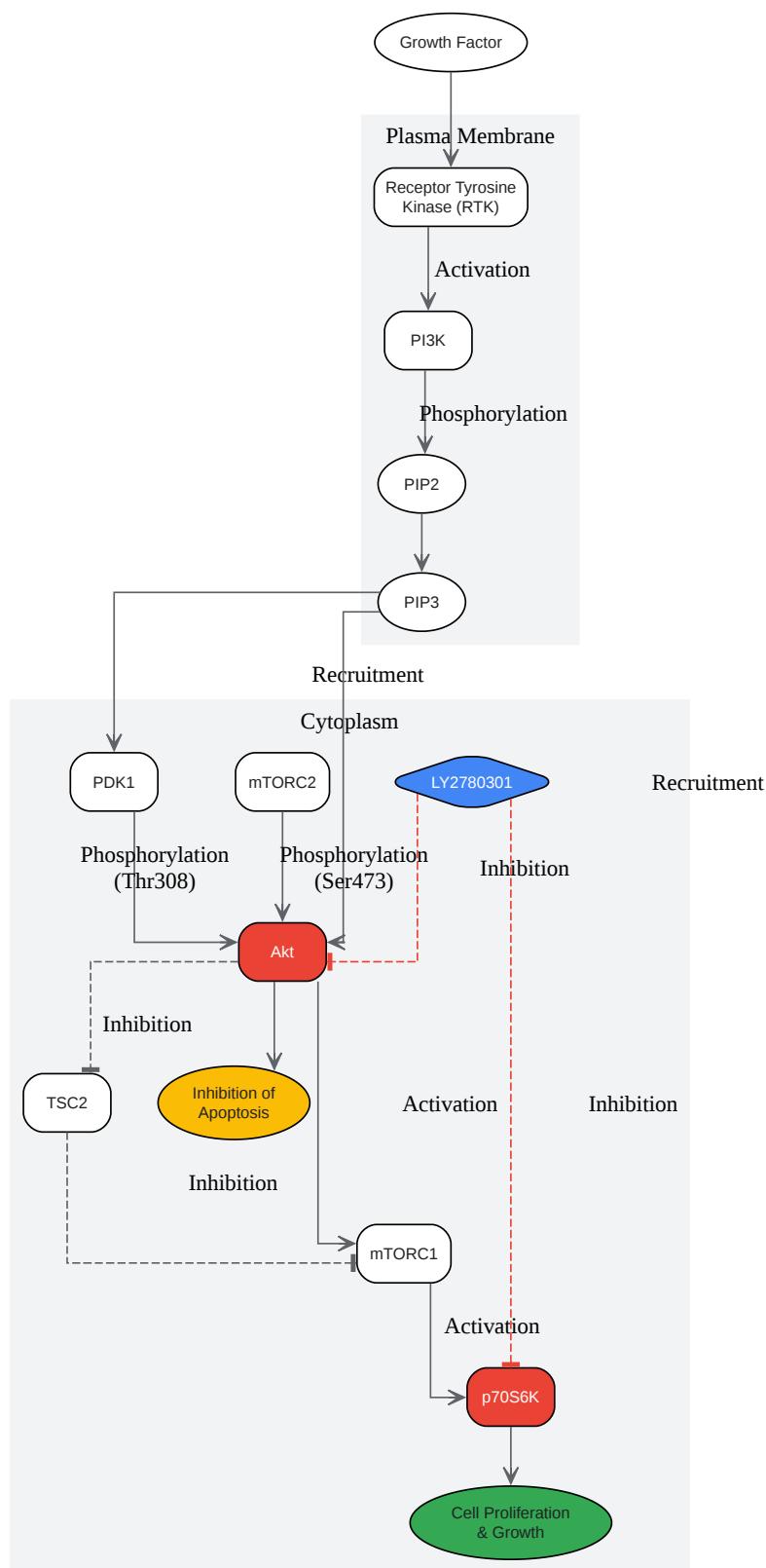
The study concluded that plasma exposures of **LY2780301** surpassed the predicted efficacious dose in all patients.^[1] The less than dose-proportional increase in exposure suggests that absorption or other pharmacokinetic processes may be saturable at higher doses. The significant inter-patient variability is a common characteristic of orally administered kinase inhibitors.

Formulation of LY2780301

The formulation of an oral drug product is critical for ensuring adequate and consistent bioavailability. While the specific composition of the clinical oral formulation for **LY2780301** has not been publicly disclosed, information on preclinical formulations provides some insight into its physicochemical properties and potential formulation strategies.

Preclinical Formulations

For non-clinical in vivo studies, **LY2780301** has been formulated for oral administration using various vehicles to achieve a homogenous suspension or solution. Examples of these research-grade formulations include:

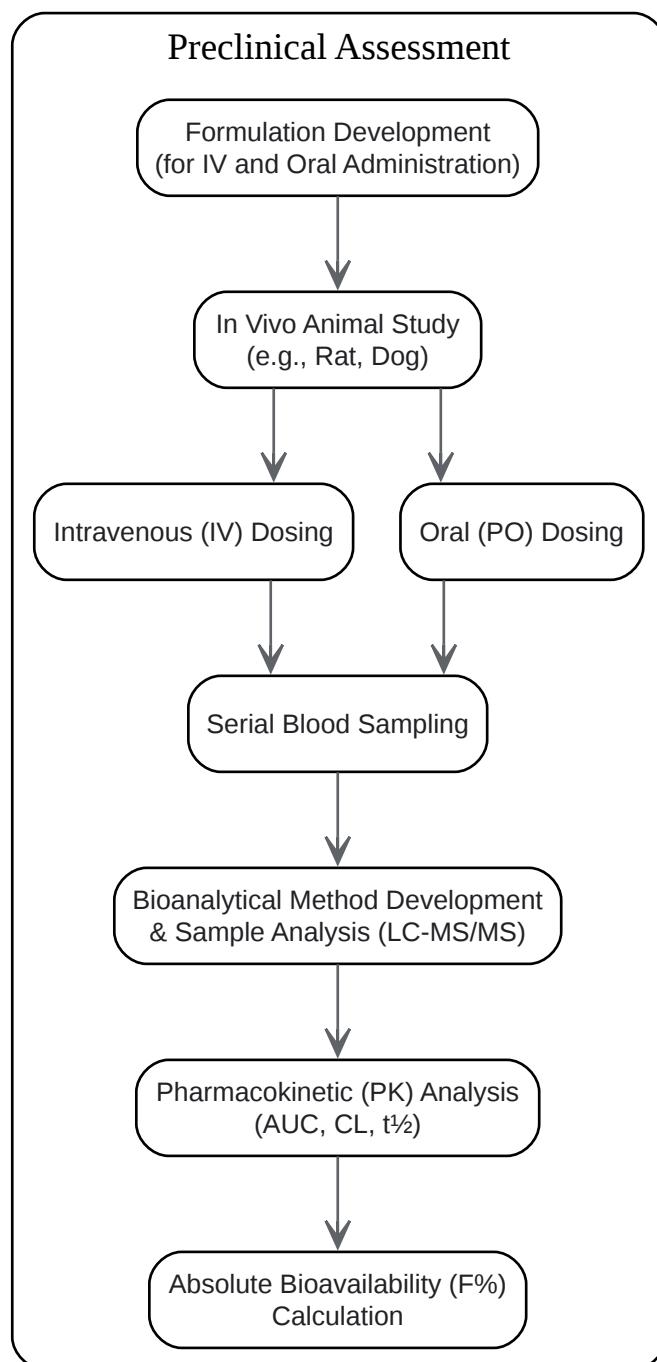

- Suspension in Corn Oil: A stock solution of **LY2780301** in dimethyl sulfoxide (DMSO) is diluted with corn oil.[\[5\]](#)
- Aqueous-based Suspension: A homogenous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) in water.[\[5\]](#)
- Solution with Co-solvents and Surfactants: A clear solution for oral administration can be prepared by dissolving a DMSO stock solution in a mixture of polyethylene glycol 300 (PEG300), Tween 80, and water.[\[5\]](#)

These preclinical formulations are designed for ease of use in animal studies and may not be representative of a formulation intended for human use, which would require extensive development to ensure stability, manufacturability, and optimal biopharmaceutical performance.

Signaling Pathway and Experimental Workflows

PI3K/Akt Signaling Pathway

LY2780301 inhibits the PI3K/Akt signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by **LY2780301**.



[Click to download full resolution via product page](#)

Caption: The PI3K/Akt signaling pathway and points of inhibition by **LY2780301**.

Experimental Workflow for Oral Bioavailability Assessment

The determination of oral bioavailability is a cornerstone of preclinical and clinical drug development. A typical experimental workflow for assessing the oral bioavailability of a small molecule inhibitor like **LY2780301** is depicted below.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for determining oral bioavailability.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of **LY2780301** are not publicly available. Therefore, this section provides a generalized protocol for a preclinical oral bioavailability study in rodents, which is a standard approach in drug discovery and development.

Generalized Protocol for a Preclinical Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability of a test compound in rats.

Materials:

- Test compound (e.g., **LY2780301**)
- Vehicle for intravenous (IV) and oral (PO) formulations
- Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
- Dosing syringes and gavage needles
- Blood collection tubes (e.g., with K2EDTA anticoagulant)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS system for bioanalysis

Methodology:

- Animal Acclimatization and Fasting:

- Acclimatize animals for at least 3 days before the study.
- Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
- Dosing:
 - Divide animals into two groups: IV and PO (n=3-5 per group).
 - IV Group: Administer the test compound as a single bolus injection via the tail vein. The dose is typically 1-2 mg/kg.
 - PO Group: Administer the test compound via oral gavage. The dose is typically 5-10 mg/kg.
- Blood Sample Collection:
 - Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points.
 - Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - Collect samples into tubes containing an anticoagulant.
- Plasma Preparation:
 - Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
- Bioanalytical Method:
 - Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.

- Analyze the plasma samples to determine the drug concentration at each time point.
- Pharmacokinetic Analysis:
 - Use non-compartmental analysis to calculate the pharmacokinetic parameters from the plasma concentration-time data for both IV and PO routes. Key parameters include:
 - Area under the curve from time zero to infinity (AUC0-inf)
 - Clearance (CL) (for IV data)
 - Volume of distribution (Vd) (for IV data)
 - Elimination half-life (t_{1/2})
- Calculation of Absolute Oral Bioavailability (F%):
 - Calculate the absolute oral bioavailability using the following formula:
 - $F\% = (AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$

Clinical Trial Design for Pharmacokinetic Assessment

The human pharmacokinetic data for **LY2780301** was obtained from a Phase I, open-label, dose-escalation study. The primary objective of such a study is to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Secondary objectives typically include the characterization of the safety profile and pharmacokinetics.

The study design was a "3+3" dose escalation, where cohorts of 3 patients receive a certain dose. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at that dose level. The MTD is exceeded if two or more patients in a cohort of 3-6 patients experience a DLT.

Pharmacokinetic blood samples were collected at various time points after drug administration to determine parameters such as C_{max}, T_{max}, AUC, and half-life.

Conclusion

LY2780301 is an orally bioavailable inhibitor of the PI3K/Akt signaling pathway that has shown promise in early clinical development. The available human pharmacokinetic data indicates that it is absorbed orally, achieving exposures that are considered clinically relevant, although with non-linear pharmacokinetics and significant inter-patient variability. While detailed information on its absolute oral bioavailability and the composition of its clinical formulation is not in the public domain, this technical guide provides a summary of the available knowledge and presents generalized experimental approaches for the assessment of oral bioavailability for this class of compounds. Further research and publication of more detailed data will be crucial for a complete understanding of the biopharmaceutical properties of **LY2780301**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 3. LY-2780301 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [The Oral Bioavailability and Formulation of LY2780301: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1150114#ly2780301-oral-bioavailability-and-formulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com